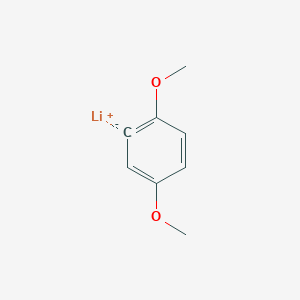
lithium;1,4-dimethoxybenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,4-dimethoxybenzene-6-ide is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 1,4-dimethoxybenzene ring, which is a derivative of benzene with two methoxy groups at the para positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,4-dimethoxybenzene-6-ide typically involves the lithiation of 1,4-dimethoxybenzene. This can be achieved through a reaction with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and solvent choice, to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,4-dimethoxybenzene-6-ide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups, which activate the aromatic ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the context of its use in lithium-ion batteries.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives of 1,4-dimethoxybenzene, while oxidation can lead to the formation of quinones .
Wissenschaftliche Forschungsanwendungen
Lithium;1,4-dimethoxybenzene-6-ide has several scientific research applications, including:
Lithium-Ion Batteries: The compound is used as a redox shuttle additive for overcharge protection in lithium-ion batteries.
Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various substitution reactions.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of lithium;1,4-dimethoxybenzene-6-ide in lithium-ion batteries involves its role as a redox shuttle. During overcharge conditions, the compound undergoes oxidation at the cathode to form a radical cation, which then diffuses to the anode where it is reduced back to its neutral form. This cycle helps in preventing overcharging and maintaining the battery’s performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: A precursor to lithium;1,4-dimethoxybenzene-6-ide, it lacks the lithium ion but shares similar aromatic properties.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Another derivative used in lithium-ion batteries for overcharge protection.
Uniqueness
This compound is unique due to its combination of a lithium ion with a 1,4-dimethoxybenzene ring, which imparts specific electrochemical properties that are beneficial for applications in energy storage and organic synthesis .
Eigenschaften
CAS-Nummer |
39175-16-1 |
|---|---|
Molekularformel |
C8H9LiO2 |
Molekulargewicht |
144.1 g/mol |
IUPAC-Name |
lithium;1,4-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.Li/c1-9-7-3-5-8(10-2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
NZCHASGKBCNUIM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC1=C[C-]=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


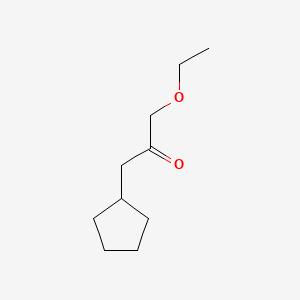
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
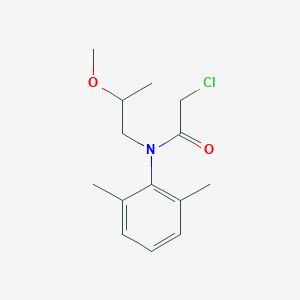


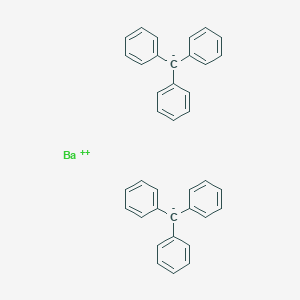



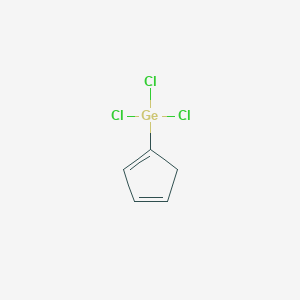
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
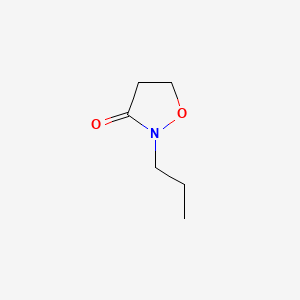

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
